![molecular formula C9H10N4O2S B14486833 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one CAS No. 64529-66-4](/img/structure/B14486833.png)
4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring fused with a furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one include other triazine derivatives and furan-containing heterocycles. Examples include:
- 4-Amino-6-(phenylmethyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- 4-Amino-6-[(thiophen-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan moiety with a triazine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64529-66-4 |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
4-amino-6-(furan-2-ylmethyl)-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H10N4O2S/c1-16-9-12-11-7(8(14)13(9)10)5-6-3-2-4-15-6/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
HOJIBYCADFURFD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C(=O)N1N)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



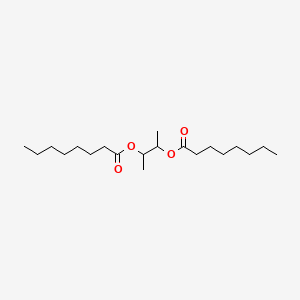
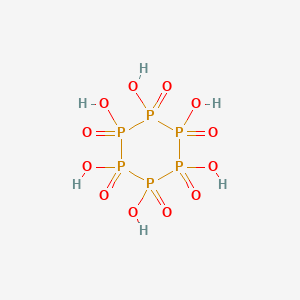
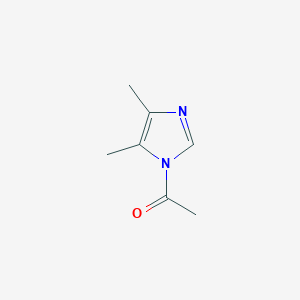
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
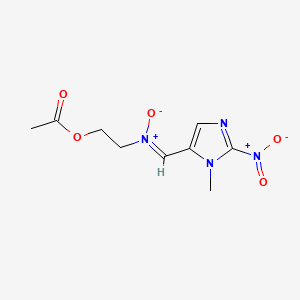
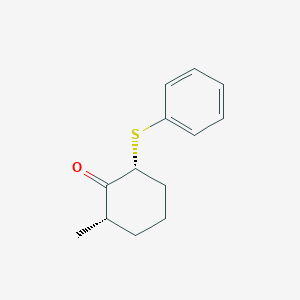
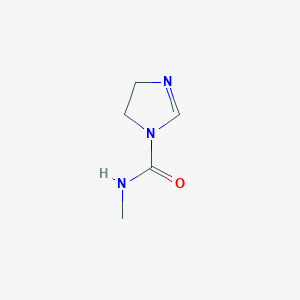
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)

